Cas no 2680528-53-2 (1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride)
1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2680528-53-2
- Z5115876005
- EN300-28319392
- 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride
- Cyclopropanecarbonitrile, 1-(4-hydroxy-4-piperidinyl)-, hydrochloride (1:1)
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- MDL: MFCD34186172
- Inchi: 1S/C9H14N2O.ClH/c10-7-8(1-2-8)9(12)3-5-11-6-4-9;/h11-12H,1-6H2;1H
- InChI Key: NSJMEMZAHBCWSW-UHFFFAOYSA-N
- SMILES: C1(C2(O)CCNCC2)(C#N)CC1.[H]Cl
Computed Properties
- Exact Mass: 202.0872908g/mol
- Monoisotopic Mass: 202.0872908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 230
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56Ų
1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28319392-1g |
1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride |
2680528-53-2 | 95% | 1g |
$1214.0 | 2023-09-07 | |
| Enamine | EN300-28319392-5g |
1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride |
2680528-53-2 | 95% | 5g |
$3520.0 | 2023-09-07 | |
| Enamine | EN300-28319392-10g |
1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride |
2680528-53-2 | 95% | 10g |
$5221.0 | 2023-09-07 | |
| Enamine | EN300-28319392-0.05g |
1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride |
2680528-53-2 | 95.0% | 0.05g |
$282.0 | 2025-03-19 | |
| Enamine | EN300-28319392-0.1g |
1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride |
2680528-53-2 | 95.0% | 0.1g |
$420.0 | 2025-03-19 | |
| Enamine | EN300-28319392-0.25g |
1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride |
2680528-53-2 | 95.0% | 0.25g |
$601.0 | 2025-03-19 | |
| Enamine | EN300-28319392-0.5g |
1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride |
2680528-53-2 | 95.0% | 0.5g |
$947.0 | 2025-03-19 | |
| Enamine | EN300-28319392-1.0g |
1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride |
2680528-53-2 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28319392-2.5g |
1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride |
2680528-53-2 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28319392-5.0g |
1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride |
2680528-53-2 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 |
1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride
1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile Hydrochloride: A Comprehensive Overview
1-(4-Hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride is a compound with the CAS registry number 2680528-53-2, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug discovery and development. The molecule consists of a cyclopropane ring fused with a carbonitrile group and a piperidine ring substituted with a hydroxyl group, making it a versatile scaffold for further chemical modifications.
Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry due to their ability to induce specific stereochemical interactions and enhance drug potency. The presence of the cyclopropane ring in this compound contributes to its stability and reactivity, making it a valuable component in the synthesis of bioactive molecules. Additionally, the hydroxypiperidine moiety introduces hydrogen bonding capabilities, which are crucial for optimizing pharmacokinetic properties such as solubility and bioavailability.
The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications, as it ensures optimal solubility and stability during formulation processes. Researchers have explored the use of this compound as a precursor for synthesizing more complex molecules with potential therapeutic benefits. For instance, its role in the development of neuroprotective agents and anti-inflammatory drugs has been extensively investigated, showcasing its versatility in medicinal chemistry.
One of the most promising areas of research involving 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride is its application in the design of small molecule inhibitors targeting specific enzymes or receptors. Recent advancements in computational chemistry have enabled scientists to predict the binding affinities of this compound to various biological targets, paving the way for its use in rational drug design. Furthermore, its ability to act as a building block for constructing larger molecular frameworks has made it an indispensable tool in modern organic synthesis.
The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitutions, cyclopropanation, and acid-base neutralization. The use of environmentally friendly reagents and catalytic systems has been emphasized in recent synthetic protocols to align with green chemistry principles. This not only enhances the sustainability of the synthesis process but also ensures that the compound can be produced on an industrial scale without significant environmental impact.
In terms of characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to confirm the structure and purity of this compound. These methods provide critical insights into its molecular geometry, stereochemistry, and physical properties, which are essential for understanding its behavior in biological systems.
Looking ahead, the potential applications of 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride are vast and continue to expand as new research emerges. Its role in drug discovery is expected to grow significantly, particularly in areas such as oncology, neurodegenerative diseases, and infectious diseases. By leveraging cutting-edge technologies and collaborative research efforts, scientists can unlock new therapeutic potentials for this intriguing compound.
In conclusion, 1-(4-hydroxypiperidin-4-yl)cyclopropane-1-carbonitrile hydrochloride (CAS No 2680528-53-2) stands out as a pivotal molecule in contemporary chemical research. Its unique structure, coupled with its diverse functional groups, positions it as a key player in advancing drug development and chemical innovation. As research continues to uncover new facets of its properties and applications, this compound will undoubtedly remain at the forefront of scientific exploration.
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